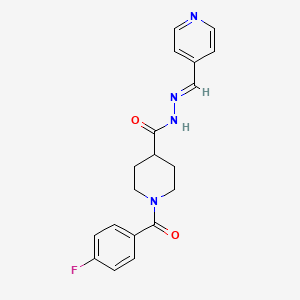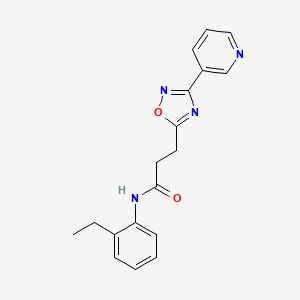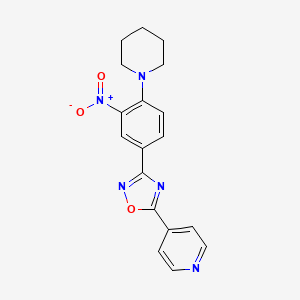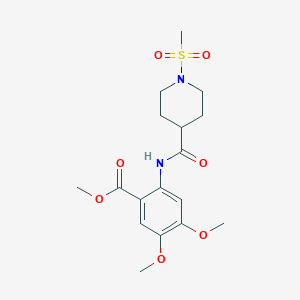
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPC is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One direction is to optimize the synthesis method to increase the yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in animal models to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic properties of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in other diseases, such as diabetes and cardiovascular diseases.
Synthesemethoden
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide can be synthesized using various methods, including the reaction of 4-piperidone with 4-fluorobenzoyl hydrazide in the presence of pyridine and acetic acid. Another method involves the reaction of 4-piperidone with 4-fluorobenzoyl isothiocyanate in the presence of pyridine. The yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide using these methods has been reported to be around 50-70%.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been studied extensively for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-17-3-1-16(2-4-17)19(26)24-11-7-15(8-12-24)18(25)23-22-13-14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOLFIXWWZNCA-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)

